N-Arachidonoyl Taurine-d4

Descripción

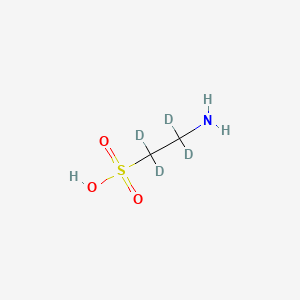

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-1,1,2,2-tetradeuterioethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1D2,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-LNLMKGTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678733 |

Source

|

| Record name | 2-Amino(~2~H_4_)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-14-7 |

Source

|

| Record name | 2-Amino(~2~H_4_)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taurine-1,1,2,2-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The In Vivo Functions of N-Arachidonoyl Taurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl amide lipid messenger that has garnered significant attention for its diverse physiological roles. This technical guide provides an in-depth exploration of the in vivo functions of NAT, including its biosynthesis, degradation, and signaling pathways. We will delve into its involvement in key biological processes such as metabolic regulation, pain and inflammation, and neuronal signaling. This document synthesizes current research to offer a comprehensive overview for professionals in the fields of pharmacology and drug development.

Introduction

N-Arachidonoyl Taurine is a member of the N-acyl taurine (NATs) class of bioactive lipids, formed by the conjugation of arachidonic acid and taurine. Its discovery and subsequent research have revealed its importance as a signaling molecule in both the central and peripheral nervous systems. The levels of NAT are primarily regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which is also responsible for the degradation of other important lipid signaling molecules like the endocannabinoid anandamide. This guide will elucidate the multifaceted in vivo functions of NAT, with a focus on its mechanisms of action and therapeutic potential.

Biosynthesis and Degradation of N-Arachidonoyl Taurine

The endogenous synthesis of N-Arachidonoyl Taurine involves the conjugation of arachidonic acid to taurine. While the precise enzymatic machinery for the synthesis of all NATs is still under investigation, the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) has been identified as a key hepatic N-acyl taurine synthase, particularly for polyunsaturated fatty acids like arachidonic acid.

The primary enzyme responsible for the degradation of NAT is Fatty Acid Amide Hydrolase (FAAH). FAAH hydrolyzes the amide bond of NAT, releasing arachidonic acid and taurine. Inhibition of FAAH leads to a significant elevation of NAT levels in various tissues, highlighting the crucial role of this enzyme in regulating NAT signaling.

Signaling Pathways of N-Arachidonoyl Taurine

N-Arachidonoyl Taurine exerts its physiological effects primarily through the activation of several key receptor proteins.

Transient Receptor Potential (TRP) Channels: TRPV1 and TRPV4

NAT is a known activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 4 (TRPV4) channels. These are non-selective cation channels that play critical roles in sensory perception, including pain and temperature sensation. Activation of these channels by NAT leads to an influx of calcium ions (Ca2+), initiating downstream signaling cascades.

G-Protein Coupled Receptor 119 (GPR119)

In the context of metabolic regulation, N-acyl taurines, including likely N-Arachidonoyl Taurine, have been shown to act as agonists for the G-protein coupled receptor 119 (GPR119). GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn promotes the secretion of insulin and glucagon-like peptide-1 (GLP-1).

N-Arachidonoyl Taurine-d4: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine-d4 is the deuterated analogue of N-Arachidonoyl Taurine (NAT), an endogenous bioactive lipid belonging to the N-acyl taurine (NAT) class. These molecules have garnered significant interest in the scientific community for their diverse physiological roles, including the regulation of glucose homeostasis and pain perception. The discovery of NATs as a class of lipids regulated by the enzyme Fatty Acid Amide Hydrolase (FAAH) has opened new avenues for therapeutic intervention in metabolic and neurological disorders. This compound serves as a critical tool in the precise quantification of endogenous NAT levels, facilitating research into its biosynthesis, metabolism, and pharmacological effects. This technical guide provides an in-depth overview of the discovery, synthesis, and biological significance of N-Arachidonoyl Taurine and its deuterated counterpart.

Discovery of N-Acyl Taurines

The discovery of N-acyl taurines, including N-Arachidonoyl Taurine, is intrinsically linked to the study of the endocannabinoid system and the enzyme Fatty Acid Amide Hydrolase (FAAH). Research into the metabolic pathways of endocannabinoid-like molecules revealed a class of N-acylethanolamines (NAEs) and, subsequently, N-acyl taurines as endogenous substrates for FAAH. Disruption of FAAH activity in animal models led to the accumulation of these lipids, unveiling their roles as signaling molecules.

Biological Significance and Signaling Pathways

N-Arachidonoyl Taurine exerts its biological effects through interaction with several key receptor proteins, most notably the Transient Receptor Potential Vanilloid 1 (TRPV1) and 4 (TRPV4) channels, and the G-protein coupled receptor 119 (GPR119).

TRPV1 and TRPV4 Activation

NAT is an activator of TRPV1 and TRPV4, which are non-selective cation channels involved in a variety of physiological processes, including pain sensation, inflammation, and temperature homeostasis.[1][2] Activation of these channels by NAT leads to an influx of calcium ions, triggering downstream signaling cascades.[1][2]

GPR119 and Glucose Homeostasis

N-acyl taurines, including NAT, have been identified as endogenous ligands for GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[3][4] Activation of GPR119 by NAT stimulates the release of insulin and glucagon-like peptide-1 (GLP-1), respectively, thereby contributing to the regulation of blood glucose levels.[3][4]

Synthesis of this compound

While specific proprietary synthesis methods for commercially available this compound are not publicly detailed, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. The synthesis would logically involve two key steps: the synthesis of deuterated taurine (taurine-d4) and its subsequent coupling with arachidonic acid.

Experimental Protocol: Synthesis of Taurine-d4

A potential route for the synthesis of taurine-d4 involves the reaction of a deuterated ethanolamine precursor with a sulfonating agent.

Materials:

-

Ethanolamine-d4

-

Sulfur trioxide pyridine complex

-

Sodium hydroxide

-

Hydrochloric acid

-

Organic solvents (e.g., dichloromethane, methanol)

Procedure:

-

Ethanolamine-d4 is dissolved in an appropriate aprotic solvent such as dichloromethane.

-

The solution is cooled in an ice bath.

-

Sulfur trioxide pyridine complex is added portion-wise to the cooled solution with stirring.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction mixture is then quenched with a solution of sodium hydroxide.

-

The aqueous layer is separated and acidified with hydrochloric acid.

-

The resulting precipitate of taurine-d4 is collected by filtration, washed with a cold solvent, and dried under vacuum.

Experimental Protocol: Coupling of Arachidonic Acid with Taurine-d4

The coupling of arachidonic acid with taurine-d4 to form this compound can be achieved via an amide bond formation reaction.

Materials:

-

Arachidonic acid

-

Taurine-d4

-

A coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

A base (e.g., N,N-Diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., Dichloromethane or Dimethylformamide)

Procedure:

-

Arachidonic acid and the coupling agent (e.g., EDC) are dissolved in an anhydrous solvent.

-

The solution is stirred at room temperature for a short period to activate the carboxylic acid.

-

A solution of taurine-d4 and a base (e.g., DIPEA) in the same anhydrous solvent is added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours to overnight.

-

The reaction mixture is then filtered to remove any precipitated byproducts.

-

The filtrate is washed sequentially with dilute acid, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield pure this compound.

Quantitative Data

| Property | N-Arachidonoyl Taurine | This compound | Reference |

| Molecular Formula | C22H37NO4S | C22H33D4NO4S | [5] |

| Molecular Weight | 411.6 g/mol | 415.6 g/mol | [1][2] |

| Purity | ≥98% | ≥99% deuterated forms (d1-d4) | [1][5] |

| Appearance | A solution in ethanol | A solution in ethanol | [1][5] |

| Solubility (PBS, pH 7.2) | ~1.5 mg/mL | ~1.5 mg/mL | [1][5] |

| Solubility (DMSO) | ~20 mg/mL | ~20 mg/mL | [1][5] |

| Solubility (DMF) | ~10 mg/mL | ~10 mg/mL | [1][5] |

| TRPV1 EC50 | 28 µM | Not reported | [1] |

| TRPV4 EC50 | 21 µM | Not reported | [1] |

Analytical Methods

This compound is primarily used as an internal standard for the accurate quantification of endogenous N-Arachidonoyl Taurine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

Experimental Protocol: Quantification of N-Arachidonoyl Taurine by LC-MS/MS

1. Sample Preparation (Lipid Extraction):

-

Biological samples (e.g., plasma, tissue homogenate) are spiked with a known amount of this compound internal standard.

-

Lipids are extracted using a suitable organic solvent system, such as a modified Bligh-Dyer extraction with methanol, chloroform, and water.

-

The organic phase containing the lipids is collected and dried under a stream of nitrogen.

-

The dried lipid extract is reconstituted in an appropriate solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

A C18 reversed-phase column is typically used for separation.

-

The mobile phase usually consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium acetate to improve ionization.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Electrospray ionization (ESI) in negative ion mode is commonly employed.

-

Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both N-Arachidonoyl Taurine and this compound are monitored.

-

NAT transition (example): m/z 410.3 → m/z 80.1 (sulfonate head group fragment)

-

NAT-d4 transition (example): m/z 414.3 → m/z 80.1

-

3. Data Analysis:

-

The peak areas of the analyte (NAT) and the internal standard (NAT-d4) are determined from the chromatograms.

-

A calibration curve is constructed by analyzing known concentrations of NAT with a fixed amount of NAT-d4.

-

The concentration of endogenous NAT in the biological sample is calculated by comparing the ratio of the peak area of NAT to that of NAT-d4 against the calibration curve.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Biosynthesis and degradation of N-Arachidonoyl Taurine.

Caption: N-Arachidonoyl Taurine signaling through the TRPV1 channel.

Caption: N-Arachidonoyl Taurine signaling via the GPR119 receptor.

Caption: General workflow for the synthesis of this compound.

Conclusion

N-Arachidonoyl Taurine and its deuterated analog, this compound, represent important molecules in the field of lipidomics and drug discovery. The discovery of NAT's role in diverse signaling pathways has provided new targets for therapeutic development. The chemical synthesis of this compound, while not detailed in publicly available literature, can be achieved through established organic chemistry reactions. This deuterated standard is indispensable for the accurate quantification of endogenous NAT, enabling researchers to further elucidate its physiological and pathological roles. This technical guide provides a comprehensive overview to aid researchers and scientists in their exploration of this fascinating class of bioactive lipids.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-Arachidonoyltaurine-d4 | LGC Standards [lgcstandards.com]

- 3. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Role of N-Acyl Taurines in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-acyl taurines (NATs) are a class of endogenous lipid signaling molecules found within the central nervous system (CNS). Structurally, they consist of a fatty acid linked to a taurine molecule via an amide bond. While present at low basal levels, their concentrations, particularly those of long-chain saturated species, are dramatically elevated in the CNS of animals lacking the enzyme Fatty Acid Amide Hydrolase (FAAH), which is the primary catalyst for their degradation.[1][2] This accumulation points to a significant and tightly regulated role in neural signaling. Emerging evidence implicates NATs in diverse CNS functions, including nociception, neuroinflammation, and modulation of synaptic transmission. Their primary signaling mechanism involves the activation of Transient Receptor Potential (TRP) ion channels, positioning them as key players in sensory and pathological processes. This document provides a comprehensive overview of NAT biochemistry, signaling, physiological roles, and the experimental methodologies used to study them.

Biosynthesis and Metabolism of N-Acyl Taurines in the CNS

The concentration and activity of NATs in the CNS are governed by the balance between their synthesis and degradation. While degradation is well-understood, the specific biosynthetic pathways in the brain remain an area of active investigation.

Biosynthesis

The precise enzymatic machinery for NAT synthesis in the brain is not fully elucidated. In peripheral tissues like the liver, enzymes such as bile acid-CoA:amino acid N-acyltransferase (BAAT) and acyl-coenzyme A:amino acid N-acyltransferase (ACNAT1) are known to conjugate acyl-CoAs to taurine.[3][4] However, the brain exhibits a unique NAT profile, with a prevalence of long-chain saturated species (e.g., C22:0) that accumulate slowly over time when degradation is blocked, suggesting a distinct and potentially slow biosynthetic pathway.[5] The general mechanism involves the condensation of an activated fatty acid (acyl-CoA) with taurine.

Degradation

The primary route of NAT inactivation is hydrolysis by the integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH) .[1] FAAH cleaves the amide bond, releasing taurine and the corresponding fatty acid, thereby terminating the signaling activity of the NAT. Genetic deletion or pharmacological inhibition of FAAH leads to profound increases in NAT levels in the CNS, making FAAH a critical control point for this signaling system.[1][2]

Signaling Mechanisms in the CNS

NATs exert their biological effects by directly interacting with and modulating the activity of specific ion channels.

Transient Receptor Potential (TRP) Channels

A primary mechanism of NAT signaling is the activation of specific TRP channels, which are non-selective cation channels involved in sensory perception.[6][7]

-

TRPV1 (Vanilloid Receptor 1): N-arachidonoyl taurine (C20:4 NAT) is an agonist of the TRPV1 channel, a key integrator of noxious thermal and chemical stimuli.[8] Activation of TRPV1 by NATs leads to an influx of Ca²⁺, depolarizing the neuron and propagating a signal. This interaction directly links NATs to pain and thermosensation pathways.[9]

-

TRPV4: NATs also activate TRPV4, a channel involved in mechanosensation and osmosensation.[1][2]

The activation of these channels by NATs suggests their role as endogenous regulators of sensory neuronal excitability.

Glycine Transporter 2 (GlyT2) - Insights from Related Lipids

While not N-acyl taurines, structurally similar N-acyl amino acids (e.g., N-oleoyl-D-lysine) have been identified as potent and selective allosteric inhibitors of the glycine transporter 2 (GlyT2).[10][11] GlyT2 is crucial for clearing glycine from the synaptic cleft in inhibitory spinal cord synapses. By inhibiting GlyT2, these lipids enhance and prolong glycinergic neurotransmission, producing a powerful analgesic effect.[1][12] This action highlights a distinct, non-TRP channel mechanism by which endogenous lipids can modulate inhibitory signaling in pain pathways.

Physiological Roles in the Central Nervous System

The unique distribution and signaling mechanisms of NATs position them as important modulators of several key CNS processes.

-

Pain and Nociception: Through the activation of TRPV1, NATs can directly contribute to the excitability of nociceptive neurons. Conversely, the analgesic properties of related GlyT2-inhibiting lipids suggest that the broader class of N-acyl amino acids could have complex, multifaceted roles in pain modulation, potentially offering novel targets for analgesic drug development.[12][13]

-

Neuroinflammation: Studies have shown that certain NAT species accumulate during the resolution phase of inflammation following focal cerebral ischemia, suggesting a role in the brain's response to injury and the subsequent repair and resolution processes.

-

Synaptic Transmission: N-arachidonoyl taurine has been shown to enhance glutamatergic synaptic transmission in the prefrontal cortex, an effect similar to the TRPV1 agonist capsaicin.[9] Its degradation product, taurine, independently depresses glutamatergic activity, indicating that the NAT signaling system can exert fine-tuned, bidirectional control over synaptic strength.[9]

Quantitative Data Summary

Quantitative analysis is critical for understanding the potency and physiological relevance of NATs. The following tables summarize key data from the literature.

Table 1: Endogenous NAT Concentrations in Mouse Brain (Data reflects levels in whole brain homogenates)

| N-Acyl Taurine Species | Wild-Type (pmol/g) | FAAH -/- (pmol/g) | Fold Increase | Reference |

| N-Stearoyl Taurine (18:0) | ~5 | ~150 | ~30x | [5] |

| N-Arachidonoyl Taurine (20:4) | ~2 | ~2 | No Change | [5] |

| N-Docosanoyl Taurine (22:0) | ~2 | ~250 | ~125x | [2][5] |

| N-Nervonoyl Taurine (24:1) | ~1 | ~60 | ~60x | [5] |

Table 2: Pharmacological Activity of NATs and Related Lipids

| Compound | Target | Assay | Potency (EC₅₀ / IC₅₀) | Reference |

| N-Arachidonoyl Taurine | TRPV1 | Ca²⁺ Influx | 28 µM | [10] |

| N-Arachidonoyl Taurine | TRPV4 | Ca²⁺ Influx | 21 µM | [10] |

| N-Oleoyl-L-Lysine | GlyT2 | Electrophysiology | 25.5 nM | [11] |

| N-Oleoyl-L-Arginine | GlyT2 | Electrophysiology | 47.9 nM | [11] |

| N-Oleoyl-L-Tryptophan | GlyT2 | Electrophysiology | 54.6 nM | [11] |

| N-Oleoyl Glycine | GlyT2 | Electrophysiology | 500 nM | [10] |

Key Experimental Protocols

Protocol: Quantification of NATs in Brain Tissue by LC-MS/MS

This protocol describes the extraction and analysis of NATs from rodent brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Tissue Homogenization: a. Rapidly dissect the brain region of interest and snap-freeze in liquid nitrogen. Store at -80°C until use. b. Weigh the frozen tissue (~50 mg). c. Homogenize the tissue in 1 mL of ice-cold 2:1:1 chloroform:methanol:Tris-HCl (50 mM, pH 7.4) containing an appropriate internal standard (e.g., d4-C20:4 NAT).

2. Lipid Extraction: a. Vortex the homogenate vigorously for 1 minute and incubate on ice for 20 minutes. b. Centrifuge at 3,000 x g for 15 minutes at 4°C to separate the phases. c. Carefully collect the lower organic phase into a new glass tube. d. Dry the organic extract under a gentle stream of nitrogen gas.

3. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended): a. Reconstitute the dried lipid film in 1 mL of chloroform. b. Condition a silica SPE cartridge (e.g., 100 mg) with 2 mL of chloroform. c. Load the sample onto the cartridge. d. Wash with 2 mL of chloroform to elute neutral lipids. e. Elute the NAT-containing fraction with 2 mL of 9:1 chloroform:methanol. f. Dry the eluate under nitrogen.

4. LC-MS/MS Analysis: a. Reconstitute the final dried sample in 100 µL of mobile phase (e.g., 90:10 methanol:water). b. Inject 5-10 µL onto a C18 reverse-phase column (e.g., Waters BEH C18). c. Use a gradient elution from a water-based mobile phase (A) to an organic mobile phase (B), both containing 0.1% formic acid. d. Perform detection using a triple quadrupole mass spectrometer in negative ion mode, monitoring for specific Multiple Reaction Monitoring (MRM) transitions for each NAT and the internal standard. A common transition involves the parent ion to the taurine fragment at m/z 124.1.

5. Quantification: a. Generate a standard curve using synthetic NAT standards. b. Calculate the concentration of each NAT in the sample by comparing its peak area ratio relative to the internal standard against the standard curve. Normalize the final value to the initial tissue weight (e.g., pmol/g).

Protocol: Whole-Cell Patch-Clamp Recording of NAT Effects on Neurons

This protocol outlines how to measure the effect of a NAT on neuronal ion channels (e.g., TRPV1) in acute brain slices.

1. Brain Slice Preparation: a. Anesthetize a rodent according to approved institutional protocols and perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) NMDG-based cutting solution. b. Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold NMDG solution. c. Prepare 300 µm coronal slices containing the region of interest (e.g., dorsal root ganglia or a CNS region expressing TRPV1) using a vibratome. d. Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) oxygenated with 95% O₂/5% CO₂ at 34°C for 30 minutes, then allow to equilibrate to room temperature for at least 1 hour before recording.

2. Recording Setup: a. Transfer a single slice to the recording chamber on an upright microscope stage, continuously perfused with oxygenated aCSF (~2 mL/min). b. Visualize neurons using differential interference contrast (DIC) optics. c. Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. d. Fill the pipette with an internal solution (e.g., K-gluconate based) containing a fluorescent dye (e.g., Alexa Fluor 488) to visualize cell morphology.

3. Whole-Cell Recording: a. Approach a target neuron with the recording pipette while applying positive pressure. b. Upon contact with the cell membrane, release positive pressure to form a high-resistance (>1 GΩ) "giga-seal". c. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration. d. Switch to voltage-clamp mode and hold the neuron at -70 mV.

4. Drug Application and Data Acquisition: a. Record a stable baseline current for 3-5 minutes. b. Prepare the NAT of interest (e.g., N-arachidonoyl taurine) in aCSF containing a vehicle (e.g., 0.1% DMSO). Ensure the final vehicle concentration in the perfusion line is consistent across baseline and drug application. c. Perfuse the brain slice with the NAT-containing aCSF for a defined period (e.g., 5-10 minutes). d. Record any changes in the holding current. An inward current at -70 mV suggests the opening of a non-selective cation channel like TRPV1. e. To confirm specificity, co-apply a known antagonist (e.g., capsazepine for TRPV1) with the NAT. f. Analyze the change in current amplitude and frequency of synaptic events using appropriate software (e.g., pCLAMP, AxoGraph).

Conclusion and Future Directions

N-acyl taurines represent a distinct class of lipid signaling molecules in the CNS, regulated primarily by FAAH and signaling through TRP channels. Their unique accumulation profile in the brain, particularly long-chain saturated species, and their established links to pain and inflammation pathways make them compelling targets for future research and drug development.

Key areas for future investigation include:

-

Identification of CNS-specific NAT synthases: Elucidating the enzymes responsible for NAT production in the brain is a critical next step.

-

Deconvolution of physiological roles: Using advanced genetic and pharmacological tools to precisely define the role of specific NATs in pain, neuroinflammation, and synaptic plasticity.

-

Exploration of additional receptors: Investigating whether NATs interact with other CNS targets beyond TRPV1 and TRPV4.

-

Therapeutic potential: Designing stable NAT analogs or modulators of NAT metabolism as novel therapeutics for chronic pain and neurological disorders.

References

- 1. A FAAH-regulated class of N-acyl taurines that activates TRP ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LIPID MAPS [lipidmaps.org]

- 3. Identification of bile acid-CoA:amino acid N-acyltransferase as the hepatic N-acyl taurine synthase for polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. TRP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The transient receptor potential family of ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of N-acyltaurines with phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex [frontiersin.org]

- 9. N-Arachidonoyl Taurine - Immunomart [immunomart.com]

- 10. N-Arachidonoyl Taurine - Labchem Catalog [labchem.com.my]

- 11. targetmol.cn [targetmol.cn]

- 12. N-acyl taurines are endogenous lipid messengers that improve glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

N-Arachidonoyl Taurine: A Technical Guide to Signaling and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (NAT) is an endogenous lipid mediator belonging to the class of N-acyl amino acids. Structurally similar to the endocannabinoid anandamide, NAT has emerged as a significant signaling molecule, primarily through its interaction with Transient Receptor Potential (TRP) channels. This technical guide provides an in-depth overview of the core signaling pathways and mechanisms of NAT. It summarizes key quantitative data, details common experimental protocols for its study, and presents visual diagrams of its molecular interactions and metabolic pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Signaling Pathways

N-Arachidonoyl Taurine's primary mechanism of action involves the activation of specific ion channels, leading to downstream cellular effects. The most well-characterized targets are members of the Transient Receptor Potential (TRP) family of cation channels.

Activation of TRPV1 and TRPV4 Channels

NAT is a known activator of the Transient Receptor Potential Vanilloid type 1 (TRPV1) and type 4 (TRPV4) channels.[1][2][3][4] Activation of these non-selective cation channels, which are permeable to Ca²⁺, leads to an increase in intracellular calcium concentration.[2][3][4] This influx of calcium is a critical initiating event for a cascade of downstream signaling pathways.

Downstream Effects of Calcium Influx

The elevation of intracellular Ca²⁺ initiated by NAT's activation of TRPV channels triggers several physiological responses:

-

Modulation of Synaptic Transmission: In the prefrontal cortex, NAT has been shown to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without altering their amplitude, an effect similar to that of the known TRPV1 agonist capsaicin.[5][6] This suggests a role for NAT in modulating excitatory glutamatergic neurotransmission.[5][6]

-

Insulin Secretion: NAT increases calcium flux in pancreatic β-cells, which in turn stimulates insulin secretion.[1][2][3][4]

-

Potential for Broader Kinase Pathway Activation: While direct evidence for NAT is still developing, TRPV1-mediated calcium influx is known to activate downstream kinase cascades, including the Akt and ERK1/2 pathways, which are involved in cell proliferation and survival.[1]

Interaction with Other Receptors

While TRPV1 and TRPV4 are the primary targets, the structural similarity of NAT to other endocannabinoids suggests potential, though weaker, interactions with other receptors. N-acyl amino acids have been shown to interact with GPR55, a G-protein coupled receptor also implicated in cannabinoid signaling.[7] However, direct, high-affinity binding of NAT to cannabinoid receptors (CB1, CB2) or GPR55 has not been robustly demonstrated.

Biosynthesis and Degradation

The cellular levels of NAT are tightly controlled by enzymatic synthesis and degradation, ensuring its signaling is spatially and temporally regulated.

Biosynthesis

The precise enzymatic pathway for NAT biosynthesis is an area of ongoing research. It is hypothesized to be synthesized through the conjugation of arachidonic acid to taurine. While the specific enzymes are not definitively identified for NAT, enzymes like N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) are involved in the synthesis of other N-acylethanolamines.[8] More recently, bile acid-CoA:amino acid N-acyltransferase (BAAT) has been identified as a key enzyme in the hepatic synthesis of N-acyl taurines containing polyunsaturated fatty acids.[9]

Degradation

The primary enzyme responsible for the degradation of NAT is Fatty Acid Amide Hydrolase (FAAH).[6][8] FAAH is an intracellular serine hydrolase that breaks down NAT into its constituent molecules: arachidonic acid and taurine, thereby terminating its signaling activity.[8] The regulation of NAT levels by FAAH is analogous to its role in metabolizing anandamide.[6]

Quantitative Data

The following table summarizes the available quantitative data for N-Arachidonoyl Taurine's interaction with its primary targets.

| Parameter | Target | Value | Cell Type/System | Reference |

| EC₅₀ | TRPV1 | 28 µM | - | [1][2][3][4] |

| EC₅₀ | TRPV4 | 21 µM | - | [1][2][3][4] |

| Effect | sEPSC Frequency | ~150% increase at 10 µM | Mouse Prefrontal Cortex Neurons | [6] |

| Effect | Calcium Flux | Increase at 10 µM | HIT-T15 Pancreatic β-cells, INS-1 Rat Islet Cells | [2][3][4] |

| Effect | Insulin Secretion | Increase | 832/13 INS-1 Pancreatic β-cells | [2][3] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring NAT-activated TRPV1 Currents

This protocol is designed to measure ion channel activity in response to NAT in cells expressing TRPV1.

1. Cell Preparation:

-

Culture a suitable cell line (e.g., HEK293) stably or transiently expressing the TRPV1 channel.

-

Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence and optimal morphology for patching.

2. Solutions:

-

External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 1 MgCl₂, 2 Mg-ATP, 0.3 Na-GTP, 10 EGTA. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

-

Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.

-

Hold the cell at a holding potential of -60 mV.

-

Apply NAT at the desired concentration (e.g., 10-100 µM) via a perfusion system.

-

Record the resulting inward current. A voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) can be applied before and during NAT application to determine the current-voltage relationship.

4. Data Analysis:

-

Measure the peak amplitude of the NAT-evoked current.

-

Plot the current density (pA/pF) to account for variations in cell size.

-

Generate dose-response curves by applying a range of NAT concentrations and fit the data to determine the EC₅₀.

Quantification of NAT in Biological Tissues by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of NAT from tissue samples.

1. Sample Preparation and Lipid Extraction:

-

Homogenize frozen tissue samples (e.g., brain, kidney) in a suitable solvent, such as chloroform:methanol (2:1, v/v), containing an appropriate internal standard (e.g., deuterated NAT).

-

Perform a Bligh-Dyer or similar liquid-liquid extraction to separate the lipid phase.

-

Evaporate the organic solvent under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) for Sample Cleanup:

-

Reconstitute the lipid extract in a minimal volume of a non-polar solvent.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a low-polarity solvent to remove highly non-polar lipids.

-

Elute NAT and other N-acyl amino acids with a more polar solvent, such as methanol or acetonitrile.

-

Evaporate the eluate to dryness.

3. LC-MS/MS Analysis:

-

Reconstitute the final sample in the mobile phase.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with a formic acid or ammonium acetate additive to improve ionization.

-

Couple the HPLC to a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transition for NAT (e.g., m/z 410.2 -> m/z 124.0 for [M-H]⁻) using Multiple Reaction Monitoring (MRM).

4. Data Analysis:

-

Generate a standard curve using known concentrations of a NAT analytical standard.

-

Quantify the amount of NAT in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

N-Arachidonoyl Taurine is a key endogenous lipid signaling molecule with well-defined roles in activating TRPV1 and TRPV4 channels. Its ability to modulate calcium signaling underlies its influence on critical physiological processes such as synaptic transmission and insulin secretion. The regulation of its cellular levels by FAAH presents a potential target for therapeutic intervention. Further research is warranted to fully elucidate its biosynthetic pathway, explore its potential interactions with other receptor systems, and understand the full spectrum of its downstream signaling cascades. The methodologies and data presented in this guide offer a foundational resource for scientists and researchers aiming to further investigate the pharmacology and therapeutic potential of N-Arachidonoyl Taurine.

References

- 1. mdpi.com [mdpi.com]

- 2. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Arachidonoyl Taurine | TargetMol [targetmol.com]

- 5. Activation of calcium signaling through Trpv1 by nNOS and peroxynitrite as a key trigger of skeletal muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Structure-based design of a FAAH variant that discriminates between the N-acyl ethanolamine and taurine families of signaling lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

Preliminary research on N-Arachidonoyl Taurine and TRPV channel activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (NAT) is an endogenous N-acyl amide lipid messenger that has garnered significant interest for its role as a modulator of Transient Receptor Potential (TRP) channels. This technical guide provides a comprehensive overview of the current understanding of NAT's interaction with TRPV channels, with a particular focus on TRPV1 and TRPV4. The guide details the quantitative aspects of this interaction, outlines key experimental protocols for its investigation, and visualizes the known signaling pathways.

Quantitative Data: N-Arachidonoyl Taurine Activity at TRPV Channels

The following table summarizes the available quantitative data on the activation of TRPV channels by N-Arachidonoyl Taurine.

| Channel | Agonist/Antagonist | EC50 (µM) | Cell Type | Assay Type | Reference |

| TRPV1 | Activator | 28 | Not Specified | Not Specified | [1] |

| TRPV4 | Activator | 21 | Not Specified | Not Specified | [1] |

| TRPA1 | Less Effective Activator | Not Specified | HEK 293 cells expressing hTRPA1 | Intracellular Calcium Measurement | [2][3] |

Note: Data on the direct activation of other TRPV channels such as TRPV2, TRPV3, and TRPM8 by N-Arachidonoyl Taurine is currently limited in the scientific literature.

Signaling Pathways

TRPV1 Activation by N-Arachidonoyl Taurine

Activation of the TRPV1 channel by N-Arachidonoyl Taurine initiates a cascade of intracellular events, primarily driven by the influx of cations, including Ca²⁺. This leads to membrane depolarization and can modulate synaptic activity. In the prefrontal cortex, NAT has been shown to increase the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) without affecting their amplitude, an effect similar to that of the well-known TRPV1 agonist, capsaicin.[4][5] This suggests a presynaptic mechanism of action, potentially involving the enhancement of neurotransmitter release. The signaling cascade may also involve the production of other lipid messengers, such as endocannabinoids, which can act as retrograde messengers to further modulate synaptic transmission.[4]

Figure 1: Proposed signaling pathway for NAT-mediated TRPV1 activation.

TRPV4 Activation by N-Arachidonoyl Taurine

The activation of TRPV4 by N-Arachidonoyl Taurine is also linked to Ca²⁺ influx. While the complete downstream signaling cascade is still under investigation, studies on related lipids like arachidonic acid suggest the involvement of protein kinase A (PKA). PKA-mediated phosphorylation of the TRPV4 channel can enhance its sensitivity to agonists.[6] This suggests a potential mechanism where NAT binding, coupled with PKA activity, leads to a more robust channel opening and subsequent cellular responses.

Figure 2: Potential signaling pathway for NAT-mediated TRPV4 activation.

Experimental Protocols

Intracellular Calcium Imaging using Fura-2 AM

This protocol is designed to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to NAT application in cells expressing TRPV channels.

Materials:

-

Cells expressing the target TRPV channel (e.g., HEK293-TRPV1)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

N-Arachidonoyl Taurine (NAT) stock solution (in DMSO or ethanol)

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage.

-

Perfuse the cells with HBSS and establish a stable baseline fluorescence ratio (F340/F380).

-

Apply NAT at the desired concentration by adding it to the perfusion solution.

-

Record the changes in the F340/F380 ratio over time.

-

At the end of the experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rmax) with a calcium ionophore (e.g., ionomycin) in the presence of high extracellular Ca²⁺ and the minimum fluorescence ratio (Rmin) in a Ca²⁺-free solution containing a chelator (e.g., EGTA).

-

Figure 3: Experimental workflow for intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to directly measure the ion currents flowing through TRPV channels in response to NAT.

Materials:

-

Cells expressing the target TRPV channel

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Pipette puller and microforge

-

Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4)

-

Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA; pH 7.2)

-

N-Arachidonoyl Taurine (NAT) stock solution

Procedure:

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution. Fire-polish the tip to ensure a smooth surface for sealing.

-

Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Obtaining a Gigaseal:

-

Fill the micropipette with intracellular solution and mount it on the pipette holder.

-

Apply positive pressure to the pipette and lower it towards a target cell.

-

Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

-

-

Data Acquisition:

-

Clamp the cell membrane at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit channel currents and establish a baseline recording.

-

Perfuse the cell with an extracellular solution containing NAT at the desired concentration.

-

Record the changes in membrane current.

-

Wash out the NAT to observe the reversibility of the effect.

-

Figure 4: Experimental workflow for whole-cell patch-clamp recording.

Conclusion and Future Directions

N-Arachidonoyl Taurine is a significant endogenous activator of TRPV1 and TRPV4 channels. The activation of these channels by NAT leads to distinct downstream signaling events that can modulate neuronal activity and other cellular processes. The provided experimental protocols offer robust methods for further investigating the pharmacology and physiology of NAT-TRPV interactions.

Future research should focus on:

-

Elucidating the full selectivity profile of NAT across all TRPV and other TRP channel subfamilies.

-

Identifying the specific downstream signaling molecules and pathways activated by NAT in different cell types.

-

Investigating the physiological and pathophysiological roles of NAT-mediated TRPV channel activation in vivo.

This technical guide serves as a foundational resource for researchers aiming to explore the intricate relationship between N-Arachidonoyl Taurine and the TRPV channel family, with the ultimate goal of advancing our understanding of lipid signaling and developing novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ligand determinants of fatty acid activation of the pronociceptive ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand determinants of fatty acid activation of the pronociceptive ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex [frontiersin.org]

- 5. Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A-mediated phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolism of N-Arachidonoyl Taurine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (NAT) is an endogenous bioactive lipid belonging to the N-acyl amide family. It is increasingly recognized for its role in diverse physiological processes, including sensory perception, inflammation, and metabolic regulation. Understanding the metabolic pathways that govern the synthesis and degradation of NAT is crucial for elucidating its biological functions and for the development of novel therapeutics targeting this signaling system. This technical guide provides a comprehensive overview of the current understanding of NAT metabolism, including detailed enzymatic pathways, quantitative data, and experimental protocols for its study.

Introduction

N-acyl taurines (NATs) are a class of lipid signaling molecules formed by the conjugation of a fatty acid to the amino group of taurine. Among these, N-Arachidonoyl Taurine, derived from the omega-6 polyunsaturated fatty acid arachidonic acid, has garnered significant attention. Its structural similarity to endocannabinoids and its ability to activate Transient Receptor Potential (TRP) channels underscore its importance in cellular signaling. The cellular levels of NAT are tightly regulated by a balance of biosynthesis and degradation, mediated by a specific set of enzymes. This guide will delve into the core aspects of NAT metabolism.

Biosynthesis of N-Arachidonoyl Taurine

The synthesis of NAT is a multi-step enzymatic process that primarily involves the activation of arachidonic acid to arachidonoyl-CoA, followed by its conjugation to taurine.

Activation of Arachidonic Acid

The initial step in NAT biosynthesis is the conversion of free arachidonic acid to its activated form, arachidonoyl-CoA. This reaction is catalyzed by Arachidonoyl-CoA Synthetase .

Conjugation with Taurine

The final step in NAT synthesis is the transfer of the arachidonoyl group from arachidonoyl-CoA to taurine. This reaction is catalyzed by N-acyltransferases. Two key enzyme families have been implicated in this process:

-

Bile Acid-CoA:Amino Acid N-Acyltransferase (BAAT): Primarily located in the liver and peroxisomes, BAAT has been identified as a major enzyme responsible for the synthesis of NAT, particularly those containing polyunsaturated fatty acids.[1]

-

Acyl-CoA:Amino Acid N-Acyltransferases (ACNATs): This family of enzymes can also synthesize N-acyl taurines. However, their activity with polyunsaturated fatty acids like arachidonic acid may be limited.[1]

dot

References

N-Arachidonoyl Taurine and Its Emerging Role in Insulin Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arachidonoyl Taurine (NAT), an endogenous N-acyl taurine, is gaining attention as a potential modulator of insulin secretion from pancreatic β-cells. Initial investigations reveal that NAT can significantly enhance insulin release, primarily through mechanisms involving intracellular calcium mobilization. This technical guide provides a comprehensive overview of the early research into NAT's effects on insulin secretion, detailing the experimental methodologies employed, summarizing key quantitative findings, and illustrating the proposed signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development who are interested in the therapeutic potential of N-acyl taurines for metabolic disorders.

Introduction

The intricate regulation of insulin secretion is paramount for maintaining glucose homeostasis. Dysregulation of this process is a hallmark of type 2 diabetes. Pancreatic β-cells integrate various nutritional and hormonal signals to precisely control insulin release.[1] Endogenous lipid messengers have emerged as critical players in this regulatory network. N-acyl taurines, a class of fatty acid amides, have recently been identified as bioactive lipids with potential roles in metabolic regulation.[1] Among these, N-Arachidonoyl Taurine, composed of the polyunsaturated fatty acid arachidonic acid and the amino acid taurine, has been a subject of initial investigations for its insulin secretagogue properties. This document synthesizes the preliminary findings on the effects of NAT on pancreatic β-cell function.

Core Mechanisms of N-Arachidonoyl Taurine-Induced Insulin Secretion

Initial studies on pancreatic β-cell lines, including HIT-T15 (Syrian hamster) and INS-1 (rat insulinoma), have demonstrated that N-Arachidonoyl Taurine is a secretagogue that stimulates insulin release.[2] The primary mechanism appears to be the induction of a high frequency of intracellular calcium oscillations, a critical trigger for the exocytosis of insulin-containing granules.[2]

The Role of TRPV1 Channels

Research indicates that the Transient Receptor Potential Vanilloid 1 (TRPV1) channel is involved in the insulin secretion response to NAT treatment.[2] TRPV1 is a non-selective cation channel that, upon activation, leads to an influx of calcium ions. However, it is important to note that the role of TRPV1 in pancreatic β-cells is a subject of ongoing debate, with some studies suggesting a lack of functional expression in primary β-cells.[3][4] Further research is needed to clarify the precise role of TRPV1 in NAT-mediated insulin release.

Other Potential Receptors and Pathways

Evidence also suggests that receptors other than TRPV1 may be involved in the insulin secretion response to N-acyl taurines.[2] While direct evidence for NAT's interaction with G-protein coupled receptor 119 (GPR119) in β-cells is still emerging, other N-acyl amides are known to activate this receptor, which is coupled to Gαs and leads to increased intracellular cAMP, potentiating glucose-induced insulin secretion.[4]

The constituent parts of NAT, arachidonic acid and taurine, are also known to influence ion channel activity in β-cells. Arachidonic acid can modulate the activity of delayed rectifier potassium channels, which would favor membrane depolarization and calcium influx.[3] Taurine itself has been shown to alter the electrogenic response in β-cell lines, leading to changes in calcium homeostasis and subsequent effects on insulin release.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from initial investigations into the effects of N-Arachidonoyl Taurine on insulin secretion and related cellular processes.

Table 1: Effect of N-Arachidonoyl Taurine on Insulin Secretion in Pancreatic β-Cell Lines

| Cell Line | N-Arachidonoyl Taurine Concentration | Fold Increase in Insulin Secretion (vs. Control) | Statistical Significance | Reference |

| HIT-T15 | Not specified in abstract | Significant Increase | p < 0.05 | [2] |

| INS-1 | Not specified in abstract | Significant Increase | p < 0.05 | [2] |

Note: Specific concentrations and fold-increase values were not available in the abstracts reviewed. Further investigation of the full-text articles is recommended for detailed dose-response data.

Table 2: Effect of N-Arachidonoyl Taurine on Intracellular Calcium Dynamics in Pancreatic β-Cell Lines

| Cell Line | N-Arachidonoyl Taurine Treatment | Observed Effect on Calcium | Reference |

| HIT-T15 | Treatment with N-acyl taurines (including NAT) | Induced a high frequency of calcium oscillations | [2] |

| INS-1 | Treatment with N-acyl taurines (including NAT) | Induced a high frequency of calcium oscillations | [2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of N-Arachidonoyl Taurine on insulin secretion.

Cell Culture

-

Cell Lines: Pancreatic β-cell lines such as HIT-T15 (Syrian hamster) and INS-1 (rat insulinoma) are commonly used.[2][6]

-

Culture Conditions: Cells are typically grown in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

-

Cell Seeding: Plate β-cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Pre-incubation (Starvation): Prior to the assay, wash the cells with a glucose-free buffer (e.g., Krebs-Ringer bicarbonate buffer, KRBH) and pre-incubate in the same buffer for a defined period (e.g., 1-2 hours) to establish a basal state.

-

Stimulation: Replace the pre-incubation buffer with KRBH containing a low glucose concentration (e.g., 2.8 mM) as a basal control, and KRBH with a high glucose concentration (e.g., 16.7 mM) to stimulate insulin secretion. Test conditions will include the addition of N-Arachidonoyl Taurine at various concentrations to both low and high glucose buffers.

-

Incubation: Incubate the cells for a specified time (e.g., 1-2 hours) at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay).

-

Data Normalization: Normalize the secreted insulin values to the total protein content or DNA content of the cells in each well.

Intracellular Calcium Imaging

-

Cell Seeding: Seed β-cells on glass coverslips suitable for microscopy.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM, Fluo-4 AM) in a physiological salt solution for a specific duration at room temperature or 37°C.

-

Washing: Wash the cells to remove excess dye.

-

Imaging: Mount the coverslip on a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.

-

Perfusion and Stimulation: Perfuse the cells with a physiological buffer and acquire baseline fluorescence. Then, perfuse with a buffer containing N-Arachidonoyl Taurine and record the changes in fluorescence intensity over time.

-

Data Analysis: Analyze the fluorescence data to determine changes in intracellular calcium concentration or the frequency and amplitude of calcium oscillations.

Electrophysiology (Patch-Clamp)

-

Cell Preparation: Use isolated β-cells or β-cells within pancreatic islet slices.

-

Recording Configuration: Employ the whole-cell patch-clamp technique to record ion channel currents or membrane potential.

-

Solutions: Use appropriate intracellular (pipette) and extracellular (bath) solutions to isolate specific ion currents.

-

Stimulation: Apply N-Arachidonoyl Taurine to the bath solution and record its effect on ion channel activity (e.g., KATP channels, voltage-gated Ca2+ channels, TRPV1 channels) or membrane potential.

-

Data Acquisition and Analysis: Use specialized software to acquire and analyze the electrophysiological data.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for NAT-Induced Insulin Secretion

Caption: Proposed mechanism of N-Arachidonoyl Taurine-induced insulin secretion in pancreatic β-cells.

Experimental Workflow for GSIS Assay

Caption: A typical workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Logical Relationship of NAT Components to Insulin Secretion Pathways

Caption: Potential contributions of NAT's components to insulin secretion pathways.

Conclusion and Future Directions

The initial investigations into the effects of N-Arachidonoyl Taurine on insulin secretion provide compelling evidence for its role as a novel endogenous regulator of pancreatic β-cell function. The primary mechanism appears to be the stimulation of intracellular calcium influx, with the TRPV1 channel being a potential, though debated, mediator.

For researchers and drug development professionals, these findings open up new avenues for the exploration of N-acyl taurines as therapeutic agents for type 2 diabetes. Future research should focus on:

-

Dose-response studies: Establishing a clear dose-dependent effect of NAT on insulin secretion in both cell lines and primary islets.

-

Receptor deconvolution: Unambiguously identifying all the receptors and ion channels that NAT interacts with in pancreatic β-cells.

-

In vivo studies: Evaluating the efficacy of NAT in improving glucose tolerance and insulin secretion in animal models of diabetes.

-

Structure-activity relationship studies: Investigating how modifications to the acyl chain and the taurine moiety of NAT affect its insulin secretagogue activity.

A deeper understanding of the molecular mechanisms underlying the effects of N-Arachidonoyl Taurine will be crucial for harnessing its therapeutic potential in the management of metabolic diseases.

References

- 1. Ultrafast multicellular calcium imaging of calcium spikes in mouse beta cells in tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acyl taurines trigger insulin secretion by increasing calcium flux in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role for the TRPV1 channel in insulin secretion from pancreatic beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Taurine regulates insulin release from pancreatic beta cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Taurine regulates insulin release from pancreatic beta cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Use of N-Arachidonoyl Taurine-d4 as an Internal Standard for Accurate Quantification

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide for utilizing N-Arachidonoyl Taurine-d4 as an internal standard for the precise and accurate quantification of N-Arachidonoyl Taurine (NAT) in biological samples. The protocols outlined are primarily based on ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective analytical technique.

Introduction to N-Arachidonoyl Taurine and its Deuterated Internal Standard

N-Arachidonoyl Taurine is an endogenous N-acyl taurine that has garnered significant interest due to its biological activities, including its role as an activator of the transient receptor potential vanilloid (TRPV) channels TRPV1 and TRPV4.[1] Its involvement in physiological processes such as insulin secretion and neurotransmission makes its accurate quantification in biological matrices crucial for understanding its function in health and disease.[1]

The use of a stable isotope-labeled internal standard, such as this compound, is essential for reliable quantification by mass spectrometry. This internal standard is chemically identical to the analyte of interest but has a higher mass due to the incorporation of four deuterium atoms.[1] By adding a known amount of the internal standard to samples at the beginning of the sample preparation process, it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. This allows for the correction of variations in sample extraction, processing, and instrument response, leading to highly accurate and precise results.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated UPLC-MS/MS method for the analysis of N-Arachidonoyl Taurine using this compound as an internal standard.[2]

Table 1: UPLC-MS/MS Method Validation Parameters [2]

| Parameter | Value |

| Linearity Range | 1 - 300 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.9996 |

| Limit of Detection (LOD) | 0.3 - 0.4 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

Table 2: Recovery and Matrix Effect in Liver Surrogate Matrix

| Analyte | Recovery (%) | Matrix Effect (%) |

| N-Arachidonoyl Taurine | 85 - 115 | 80 - 120 |

Note: The data in Table 2 is generalized based on typical performance for similar analytes. Specific values should be determined during method validation for the matrix of interest.

Experimental Protocols

This section provides detailed methodologies for the quantification of N-Arachidonoyl Taurine in biological samples using this compound as an internal standard.

Materials and Reagents

-

N-Arachidonoyl Taurine (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Biological matrix of interest (e.g., plasma, tissue homogenate)

Sample Preparation

The following is a general protocol for the extraction of N-Arachidonoyl Taurine from biological samples. Optimization may be required for specific matrices.

Workflow for Sample Preparation

Caption: A generalized workflow for the extraction of N-Arachidonoyl Taurine from biological samples.

Protocol:

-

Sample Collection and Homogenization:

-

For tissue samples, accurately weigh the tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline) on ice.

-

For plasma or serum, thaw the samples on ice.

-

-

Internal Standard Spiking:

-

To 100 µL of the sample (homogenate or plasma), add a known amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution).

-

-

Protein Precipitation and Lipid Extraction:

-

Add 400 µL of ice-cold methanol/acetonitrile (1:1, v/v) to the sample.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

-

Solid Phase Extraction (SPE) - Optional (for cleaner samples):

-

Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

-

Solvent Evaporation and Reconstitution:

-

Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for analysis.

-

UPLC-MS/MS Analysis

The following are typical UPLC-MS/MS parameters for the analysis of N-Arachidonoyl Taurine. These should be optimized for the specific instrument used.

Table 3: UPLC Parameters

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |

Table 4: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimize for the specific instrument |

Table 5: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Arachidonoyl Taurine | 410.2 | 80.0 | 35 |

| N-Arachidonoyl Taurine | 410.2 | 107.0 | 30 |

| This compound | 414.2 | 80.0 | 35 |

| This compound | 414.2 | 111.0 | 30 |

Note: The precursor ion for N-Arachidonoyl Taurine is [M-H]⁻. The product ion at m/z 80.0 corresponds to the sulfite fragment [SO₃]⁻, and the ion at m/z 107.0 corresponds to the taurine fragment [C₂H₅NO₂S]⁻. For the d4-labeled standard, the taurine fragment shifts to m/z 111.0.[2]

Signaling Pathway

N-Arachidonoyl Taurine is known to activate TRPV1 channels, which are non-selective cation channels. This activation leads to an influx of Ca²⁺ ions, which can trigger various downstream cellular responses.

N-Arachidonoyl Taurine Signaling Pathway

Caption: The signaling pathway of N-Arachidonoyl Taurine via TRPV1 activation.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of N-Arachidonoyl Taurine in complex biological matrices. The detailed protocols and data presented in this application note serve as a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug development, enabling the accurate assessment of this important bioactive lipid. Adherence to good laboratory practices and thorough method validation are crucial for obtaining high-quality, reproducible data.

References

Application Notes and Protocols for the Quantification of N-Arachidonoyl Taurine by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine (NAT) is an endogenous lipid mediator belonging to the class of N-acyl amides, which also includes the well-known endocannabinoid anandamide. NAT has been identified as a bioactive lipid with emerging roles in various physiological processes.[1] It is known to be an activator of the transient receptor potential vanilloid (TRPV) channels TRPV1 and TRPV4, suggesting its involvement in pain sensation, inflammation, and cellular signaling.[2] Precise and accurate quantification of NAT in biological matrices is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting these pathways. This document provides a detailed LC-MS/MS protocol for the robust quantification of NAT in biological samples.

Experimental Protocols

This protocol is based on a validated UPLC-ESI-QqQ method for the identification and quantification of N-acyl taurines (NATs) in biological tissue extracts.[1]

Sample Preparation (Solid-Liquid Extraction)

This protocol is suitable for the extraction of NAT from various biological tissues (e.g., liver, brain, intestine).

Materials:

-

Biological tissue sample

-

Internal Standard (IS): N-Arachidonoyl Taurine-d4 (NAT-d4)[2]

-

Methanol (MeOH), LC-MS grade

-

Chloroform (CHCl3), LC-MS grade

-

Water, LC-MS grade

-

Centrifuge tubes

-

Homogenizer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Weigh approximately 50 mg of frozen tissue in a pre-weighed centrifuge tube.

-

Add a known amount of internal standard (NAT-d4) to each sample. The final concentration of the IS should be within the linear range of the calibration curve.

-

Add 1 mL of a cold (−20 °C) solution of MeOH/CHCl3 (2:1, v/v).

-

Homogenize the tissue sample on ice until a uniform suspension is obtained.

-

Vortex the homogenate for 30 seconds and then incubate at -20 °C for 20 minutes to allow for protein precipitation.

-

Centrifuge the sample at 15,000 x g for 15 minutes at 4 °C.

-

Collect the supernatant and transfer it to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60% Mobile Phase B in Mobile Phase A).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UPLC) system

Chromatographic Conditions:

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 60 2.0 60 12.0 100 15.0 100 15.1 60 | 18.0 | 60 |

Mass Spectrometry

Instrumentation:

-

Triple Quadrupole (QqQ) Mass Spectrometer

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

-

Capillary Voltage: 2.5 kV

-

Cone Voltage: 40 V

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Multiple Reaction Monitoring (MRM) Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s) Collision Energy (eV) N-Arachidonoyl Taurine (NAT) 410.2 80.0 0.05 30 N-Arachidonoyl Taurine (NAT) 410.2 107.0 0.05 25 | this compound (NAT-d4) | 414.2 | 80.0 | 0.05 | 30 |

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method for N-Arachidonoyl Taurine, based on a validated study.[1]

| Parameter | Value |

| Linearity Range | 1 - 300 ng/mL |

| Correlation Coefficient (R²) | ≥ 0.9996 |

| Limit of Detection (LOD) | 0.3 - 0.4 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery | Not explicitly stated, but good recovery was reported for similar compounds.[3] |

| Matrix Effect | Minimal matrix effect reported for NATs.[1] |

Visualizations

Experimental Workflow

References

- 1. Validation of a fast and sensitive UPLC-MS/MS quantitative method for N-acyl taurine analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: N-Arachidonoyl Taurine-d4 in Cannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Arachidonoyl Taurine-d4 is a deuterated analog of N-Arachidonoyl Taurine (NAT), an endogenous lipid mediator implicated in cannabinoid signaling pathways. Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for the accurate quantification of NAT in biological matrices using mass spectrometry.[1] This document provides detailed application notes and experimental protocols for the use of this compound in cannabinoid research, focusing on its role as an internal standard and the biological significance of its non-deuterated counterpart.

N-Arachidonoyl Taurine is an arachidonoyl amino acid that has been identified as an activator of the transient receptor potential vanilloid (TRPV) channels TRPV1 and TRPV4.[1] Its levels are regulated by the fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.[2][3] Notably, the administration of Δ9-tetrahydrocannabinol (Δ9-THC) has been shown to alter the levels of N-arachidonoyl taurine in the mouse brain, highlighting its relevance in cannabinoid research.[1]

Quantitative Data Summary

The use of this compound as an internal standard allows for precise and accurate quantification of N-Arachidonoyl Taurine in various biological samples. Below are tables summarizing key quantitative data from validated analytical methods and biological studies.

Table 1: Analytical Method Parameters for N-Acyl Taurine Quantification using UPLC-MS/MS with this compound as an Internal Standard. [4]

| Parameter | Value |